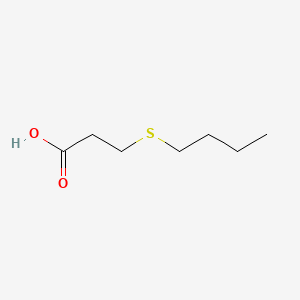

3-(butylthio)propanoic acid

CAS No.: 22002-73-9

Cat. No.: VC2404818

Molecular Formula: C7H14O2S

Molecular Weight: 162.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22002-73-9 |

|---|---|

| Molecular Formula | C7H14O2S |

| Molecular Weight | 162.25 g/mol |

| IUPAC Name | 3-butylsulfanylpropanoic acid |

| Standard InChI | InChI=1S/C7H14O2S/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H,8,9) |

| Standard InChI Key | TUUHTXRXGNYVMY-UHFFFAOYSA-N |

| SMILES | CCCCSCCC(=O)O |

| Canonical SMILES | CCCCSCCC(=O)O |

Introduction

Chemical Properties and Structure

3-(Butylthio)propanoic acid contains a thioether linkage (C-S-C) connecting a butyl chain to a propionic acid moiety. The chemical formula is C₇H₁₄O₂S, featuring a linear carbon backbone with a sulfur atom at position 3, counting from the carboxylic acid group . The structural representation can be described as CH₃(CH₂)₃S(CH₂)₂COOH, highlighting the butylthio group attached to the propionic acid unit.

The compound's molecular structure provides several reactive sites:

-

A carboxylic acid group capable of esterification and other acid-derivative reactions

-

A thioether linkage that can undergo oxidation to sulfoxides or sulfones

-

Alkyl chains that may participate in various substitution reactions

This structural versatility contributes to the compound's utility in organic synthesis and other applications.

Synthesis Methods

Conventional Methods

Traditional synthesis of 3-(butylthio)propanoic acid typically involves nucleophilic substitution reactions. One common approach utilizes 3-halopropionic acids (particularly 3-chloropropionic acid) and butylthiol under basic conditions .

The conventional reaction scheme can be represented as:

ClCH₂CH₂COOH + CH₃(CH₂)₃SH → CH₃(CH₂)₃SCH₂CH₂COOH + HCl

| Reaction Component | Role | Notes |

|---|---|---|

| 3-Chloropropionic acid | Electrophile | Primary substrate |

| Butylthiol | Nucleophile | Forms thiolate in basic conditions |

| Base (typically NaOH or K₂CO₃) | Deprotonating agent | Generates reactive thiolate |

| Solvent (typically alcohols or DMF) | Reaction medium | Affects reaction rate and selectivity |

Green and Improved Methods

Recent advances have focused on developing more environmentally friendly and efficient synthesis methods for 3-(butylthio)propanoic acid. Microwave-assisted synthesis has emerged as a promising alternative to conventional heating .

The key advantages of microwave-assisted synthesis include:

-

Shorter reaction times (minutes versus hours)

-

Higher yields and selectivity

-

Reduced formation of side products

-

Lower energy consumption

According to research findings, optimum reaction conditions for microwave-assisted preparation involve temperatures of 80-120°C depending on the halide used (120°C for chlorides and 80°C for bromides) . The reaction typically reaches the set temperature within 20 seconds using an initial irradiation power of 100-200W, followed by continued irradiation at 15-25W for the remainder of the reaction period.

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction time | Hours (typically 3-6h) | Minutes (typically 2-30min) |

| Temperature | 60-80°C | 80-120°C |

| Yield | Moderate (40-67%) | High (70-90%) |

| Side products | Significant | Minimal |

| Energy consumption | High | Low |

Another improved approach involves the use of phase-transfer catalysts to enhance the reaction efficiency in two-phase systems, reducing the need for organic solvents and improving yields .

Applications and Uses

3-(Butylthio)propanoic acid serves as a versatile building block in organic synthesis due to its bifunctional nature. Its primary applications include:

-

Organic Intermediates: It functions as a key intermediate in the synthesis of more complex organic compounds .

-

Pharmaceutical Precursors: The compound can serve as a precursor in the synthesis of certain pharmaceutical agents, particularly those requiring thioether functionalities.

-

Ester Derivatives: Its conversion to various esters, including ethyl and methyl esters, provides access to compounds with modified properties for specific applications.

-

Research Applications: As a versatile small molecule scaffold, it finds use in various research settings for exploring structure-activity relationships in chemical and biological systems .

The presence of both sulfur and carboxylic acid functionalities makes 3-(butylthio)propanoic acid particularly useful in reactions requiring dual reactivity or in sequential transformations where one functional group can be selectively modified while preserving the other.

Derivatives and Related Compounds

Several derivatives of 3-(butylthio)propanoic acid have been synthesized and characterized, with esters being among the most common.

Ethyl Ester

Ethyl 3-(butylsulfanyl)propanoate (CAS: 68298-26-0) is the ethyl ester derivative with molecular formula C₉H₁₈O₂S and molecular weight 190.31 g/mol . This compound features the following properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₈O₂S | |

| Molecular Weight | 190.31 g/mol | |

| XLogP3-AA | 2.3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 8 | |

| Exact Mass | 190.10275099 Da |

NMR spectroscopic data for this compound is available, including both ¹H NMR and ¹³C NMR spectra , which can be valuable for structure confirmation and purity assessment.

Methyl Ester

Methyl 3-(butylsulfanyl)propanoate (CAS: 23246-22-2) is the methyl ester derivative with molecular formula C₈H₁₆O₂S and molecular weight 176.28 g/mol . This derivative offers similar applications to the ethyl ester but with slightly different physical properties due to the shorter alkyl chain in the ester group.

Both ester derivatives can be synthesized directly from 3-(butylthio)propanoic acid through esterification reactions with the corresponding alcohols (ethanol or methanol) in the presence of acid catalysts .

Physical Properties

The physical properties of 3-(butylthio)propanoic acid contribute to its handling characteristics and potential applications. While comprehensive data specifically for this compound is limited in the provided search results, the following properties can be inferred from related compounds and chemical principles:

| Property | Description | Notes |

|---|---|---|

| Physical State | Colorless to pale yellow liquid | At room temperature |

| Solubility | Soluble in organic solvents; limited solubility in water | Due to its carboxylic acid and alkyl components |

| Odor | Characteristic sulfur-containing odor | Common to many organosulfur compounds |

| Boiling Point | Estimated 110-130°C (at 0.5 mmHg) | Based on similar compounds |

| Density | Approximately 1.0-1.1 g/cm³ | Typical for similar compounds |

The compound contains a carboxylic acid group, making it weakly acidic with the ability to form salts with bases and participate in typical carboxylic acid reactions such as esterification and amidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume